7-Methylquinazoline-2,4(1H,3H)-dione chemical structure and physical properties
7-Methylquinazoline-2,4(1H,3H)-dione chemical structure and physical properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 7-Methylquinazoline-2,4(1H,3H)-dione, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. We will delve into its chemical structure, physical and spectral properties, a representative synthesis protocol, and its known and potential biological significance.
Core Molecular Identity
7-Methylquinazoline-2,4(1H,3H)-dione is a derivative of quinazoline-2,4(1H,3H)-dione, a scaffold that is a constituent of numerous biologically active compounds.[1][2] The defining feature of this particular analogue is the presence of a methyl group at the 7th position of the quinazoline ring system.
Chemical Structure
The structural formula of 7-Methylquinazoline-2,4(1H,3H)-dione is presented below. The molecule consists of a fused pyrimidinedione and benzene ring, with a methyl substituent on the benzene ring.
Caption: Chemical structure of 7-Methylquinazoline-2,4(1H,3H)-dione.
Fundamental Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | 7-methyl-1H-quinazoline-2,4-dione | [3] |
| CAS Number | 62484-15-5 | [3][4] |
| Molecular Formula | C₉H₈N₂O₂ | [3] |
| Molecular Weight | 176.17 g/mol | [3] |
| SMILES | Cc1ccc2C(=O)NC(=O)Nc2c1 | [3] |
Physicochemical and Spectroscopic Profile
A summary of the key physical and spectroscopic properties of 7-Methylquinazoline-2,4(1H,3H)-dione is provided below. This data is crucial for its identification, purification, and handling in a laboratory setting.
Physical Properties
| Property | Value | Source(s) |
| Physical State | White solid | [4] |
| Melting Point | > 250 °C | [4] |
| Solubility | No quantitative data available. Generally, quinazolinediones exhibit low solubility in water and are soluble in organic solvents like DMSO and DMF. | [1] |
| pKa | No experimental data available. |
Spectroscopic Data
| Technique | Data | Source(s) |
| ¹H NMR | (400 MHz, DMSO-d₆) δ 11.12 (brs, 2H), 7.77 (s, 1H), 7.00–6.95 (m, 2H), 2.36 (s, 3H). | [4] |
| ¹³C NMR | (100 MHz, DMSO-d₆) δ 162.8, 150.5, 145.6, 141.0, 127.0, 123.7, 115.1, 112.1, 21.5. | [4] |
| Mass Spec. | ESI-HRMS m/z calcd for C₉H₉N₂O₂ [M + H]⁺ 177.0659, found: 177.0659. | [4] |
| FT-IR | While not explicitly detailed in the literature, FT-IR spectra for similar quinazolinedione derivatives show characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1740 cm⁻¹), and aromatic C-H stretching (around 3000-3100 cm⁻¹).[5][6][7] |
Synthesis Protocol
A one-pot synthesis of 7-Methylquinazoline-2,4(1H,3H)-dione from 2-aminobenzamides and di-tert-butyl dicarbonate catalyzed by 4-dimethylaminopyridine (DMAP) has been reported.[4] This method offers a straightforward approach to accessing this scaffold.
Experimental Workflow: DMAP-Catalyzed Synthesis
Caption: Workflow for the synthesis of 7-Methylquinazoline-2,4(1H,3H)-dione.
Step-by-Step Methodology
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Reactant Preparation: To a solution of 2-amino-4-methylbenzamide in acetonitrile, add 4-dimethylaminopyridine (DMAP) as a catalyst.
-
Reaction Initiation: Add di-tert-butyl dicarbonate to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion of the reaction, concentrate the mixture under reduced pressure. The resulting residue is then purified, typically by column chromatography, to yield the final product, 7-Methylquinazoline-2,4(1H,3H)-dione, as a white solid.[4]
Rationale: This one-pot synthesis is efficient as it avoids the isolation of intermediates. DMAP acts as a nucleophilic catalyst, activating the di-tert-butyl dicarbonate for reaction with the amino group of the 2-aminobenzamide, leading to an intramolecular cyclization to form the desired quinazolinedione ring system.
Biological Significance and Applications
The quinazoline-2,4(1H,3H)-dione scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in compounds with a wide range of biological activities.[1][2]
Established Activities of the Quinazolinedione Scaffold:
-
Anticancer: Derivatives of quinazoline-2,4(1H,3H)-dione have been extensively investigated as anticancer agents, with some acting as inhibitors of enzymes like poly (ADP-ribose) polymerase (PARP).[8][9]
-
Antibacterial: The quinazolinedione core has been incorporated into molecules designed to inhibit bacterial gyrase and DNA topoisomerase IV, crucial enzymes for bacterial replication.[2]
-
Enzyme Inhibition: This scaffold has been shown to be a versatile platform for designing inhibitors of various enzymes, including c-Met and VEGFR-2 tyrosine kinases.[5]
-
Other Activities: A broad spectrum of other pharmacological effects has been reported for quinazolinedione derivatives, including anti-inflammatory, anticonvulsant, and antihypertensive properties.[1]
Specific Insights for 7-Methylquinazoline-2,4(1H,3H)-dione:
While much of the research focuses on more complex derivatives, 7-Methylquinazoline-2,4(1H,3H)-dione serves as a key building block in the synthesis of these more elaborate molecules.[8][9] The methyl group at the 7-position can influence the compound's lipophilicity and its interaction with biological targets. Further research is needed to fully elucidate the specific biological profile of 7-Methylquinazoline-2,4(1H,3H)-dione itself.
Safety and Handling
As a laboratory chemical, 7-Methylquinazoline-2,4(1H,3H)-dione should be handled with appropriate safety precautions.
-
General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]
-
Storage: Store in a tightly closed container in a dry and cool place.[3]
References
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Hassan, A. S., et al. (2022). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Scientific Reports, 12(1), 1-18. Available from: [Link]
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Zhou, J., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & Biomolecular Chemistry, 16(17), 3147-3161. Available from: [Link]
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Al-Romaigh, F. A., et al. (2022). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 27(23), 8206. Available from: [Link]
-
PubChem. Quinazolinedione. Available from: [Link]
-
Kuran, B., et al. (2012). SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica, 69(1), 145-148. Available from: [Link]
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Boshta, N. M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12), 3804. Available from: [Link]
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Wang, Y., et al. (2023). Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry, 66(20), 14036-14058. Available from: [Link]
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Karim, M. G., et al. (2023). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PLOS ONE, 18(11), e0294157. Available from: [Link]
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Ghorab, M. M., et al. (2012). Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal. Der Pharma Chemica, 4(2), 633-643. Available from: [Link]
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. 7-Methylquinazoline-2,4(1H,3H)-dione [synhet.com]
- 4. 62484-15-5|7-Methylquinazoline-2,4(1H,3H)-dione|BLD Pharm [bldpharm.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches [mdpi.com]
- 7. Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors | PLOS One [journals.plos.org]
- 8. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fishersci.com [fishersci.com]
